molecular formula C6H8N2O3 B13742677 N-3-Isoxazolyl-2-methoxyacetamide CAS No. 1001634-99-6

N-3-Isoxazolyl-2-methoxyacetamide

Cat. No.: B13742677
CAS No.: 1001634-99-6
M. Wt: 156.14 g/mol
InChI Key: NPEKALRYXREXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-3-Isoxazolyl-2-methoxyacetamide is a chemical compound of interest in medicinal and agricultural chemistry research. It belongs to a class of compounds featuring an isoxazole ring, a privileged structure in drug discovery known for its versatile biological activities. The compound serves as a valuable biochemical building block for the synthesis of more complex molecules . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in modifying the acetamide side chain to develop new substances with potential pharmacological or agrochemical properties. While the exact mechanism of action for this compound is not fully characterized, related N-isoxazolyl acetamide derivatives have been investigated as key intermediates in developing molecules with various biological activities. This suggests its utility in hit-to-lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1001634-99-6

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-methoxy-N-(1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C6H8N2O3/c1-10-4-6(9)7-5-2-3-11-8-5/h2-3H,4H2,1H3,(H,7,8,9)

InChI Key

NPEKALRYXREXCL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NOC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Isoxazole (B147169) Derivatives

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it serves as a crucial scaffold in numerous biologically active compounds. rsc.orghumanjournals.com Its synthesis has been a subject of extensive research, leading to a variety of reliable methods.

Cycloaddition Reactions in Isoxazole Formation

The most prominent and versatile method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition reaction, also described as a form of 'Click Chemistry'. rsc.org This reaction typically involves the combination of a nitrile oxide (the three-atom component) and an alkyne or alkene (the two-atom component). rsc.orgnih.gov

Nitrile oxides are often generated in situ from aldoximes using mild oxidizing agents or from hydroximoyl chlorides via dehydrohalogenation with a base. nih.govbeilstein-journals.org The choice of alkyne substrate dictates the substitution pattern of the resulting isoxazole. For instance, terminal alkynes react with nitrile oxides to yield 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org The regioselectivity of the cycloaddition is a critical factor, often controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. acs.org

Various catalytic systems have been developed to enhance the efficiency and regioselectivity of this transformation. Copper(I) catalysts are widely used to promote the reaction between terminal alkynes and in situ generated nitrile oxides, providing a reliable route to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Palladium-catalyzed multi-component reactions have also been employed, allowing for the coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to form isoxazole derivatives. organic-chemistry.org

Table 1: Examples of Cycloaddition Reactions for Isoxazole Synthesis
1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference(s)
Substituted AldoximesTerminal AlkynesCopper(I)3,5-Disubstituted Isoxazoles nih.govorganic-chemistry.org
Hydroximoyl ChloridesAlkynonesTriethylamine, Dielectric Heating3,4,5-Trisubstituted Isoxazoles nih.gov
AldoximesAlkynestert-Butyl Nitrite, Heat3,5-Disubstituted Isoxazoles organic-chemistry.org
Hydroximoyl Chlorides1,3-Diketones / β-KetoestersDIPEA, Water3,4,5-Trisubstituted Isoxazoles beilstein-journals.org
α,β-Acetylenic OximesAuCl₃Moderate ConditionsSubstituted Isoxazoles organic-chemistry.org

Derivatization of Isoxazole Ring Systems

Functionalization can also occur after the isoxazole ring has been formed. This approach allows for the introduction of diverse substituents at specific positions. One such strategy involves the synthesis of isoxazolylsilanols via cycloaddition, which can then participate in palladium-catalyzed cross-coupling reactions with aryl iodides to produce 3,4,5-trisubstituted isoxazoles. acs.org

Another method involves the ring-opening of isoxazoles. For example, treatment with an electrophilic fluorinating agent can lead to a ring-opening fluorination, yielding α-fluorocyanoketones, which are versatile intermediates for a variety of fluorinated compounds. researchgate.net Additionally, existing functional groups on the isoxazole ring can be transformed. Bromo-substituted isoxazoles can be converted into the corresponding sulfonyl chlorides, which are precursors for sulfonylamide derivatives. researchgate.net Direct functionalization of the isoxazole ring through deprotonation is challenging due to the ring's instability under strongly basic conditions. nanobioletters.com

Approaches to the Methoxyacetamide Moiety Synthesis

The 2-methoxyacetamide (B107977) fragment provides the N-acyl side chain of the target molecule. Its synthesis is conceptually straightforward, primarily relying on the formation of an amide bond.

Amidation Reactions and Acetamide (B32628) Synthesis

Amidation is the most direct method for forming the C-N bond in the acetamide structure. While the direct reaction of a carboxylic acid (methoxyacetic acid) with an amine (3-aminoisoxazole) is generally inefficient and forms a salt, activated carboxylic acid derivatives are highly effective. libretexts.orglibretexts.org

Commonly used activated species include acyl chlorides and acid anhydrides. libretexts.orglibretexts.org For instance, methoxyacetyl chloride can react readily with 3-aminoisoxazole (B106053) to form the desired N-3-Isoxazolyl-2-methoxyacetamide. Similarly, methoxyacetic anhydride (B1165640) could be used. google.com

Modern peptide coupling reagents offer a milder alternative for amide bond formation directly from the carboxylic acid, avoiding the need to prepare the more reactive acyl chloride. These reagents, such as carbodiimides (e.g., DCC, EDCl) and uronium salts (e.g., HATU, HBTU), activate the carboxylic acid in situ to facilitate its reaction with the amine.

Table 2: Common Methods for Amide Bond Formation
Acylating AgentAmine SubstrateCoupling Conditions/ReagentsKey FeaturesReference(s)
Acid ChloridesPrimary/Secondary AminesTypically requires a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct.High reactivity, widely applicable. libretexts.orglibretexts.org
Acid AnhydridesPrimary/Secondary AminesOften requires heat; produces a carboxylic acid byproduct.Generally less reactive than acid chlorides. libretexts.orglibretexts.orggoogle.com
Carboxylic AcidsPrimary/Secondary AminesCarbodiimide (DCC, EDCl) or Uronium (HATU, HBTU) coupling agents.Mild conditions, high yields, avoids harsh reagents. libretexts.org
EstersAmmonia / AminesRequires heat or catalysis; often slower than other methods.Used in specific industrial processes. blogspot.com

Synthesis of Methoxyacetamide Derivatives from Cyanoacetamides

Cyanoacetamides are highly versatile precursors in heterocyclic synthesis due to their multiple reactive sites: an active methylene (B1212753) group, a cyano group, and a carbonyl group. researchgate.nettubitak.gov.tr They are typically synthesized by reacting amines with alkyl cyanoacetates. tubitak.gov.trnih.gov

While not a direct route to the methoxyacetamide moiety itself, cyanoacetamide derivatives are instrumental in building complex N-aryl structures that could be analogues of the target compound. The cyanoacetamide scaffold can undergo a vast array of transformations. The active methylene group participates in condensation reactions, while the cyano and carbonyl functions react with bidentate reagents to form a wide variety of five- and six-membered heterocyclic rings. researchgate.netekb.eg For example, N-aryl-2-cyanoacetamides can react with various reagents to yield pyridones, benzothiazoles, and chromene derivatives. ekb.egresearchgate.net

Table 3: Heterocyclic Systems Derived from Cyanoacetamide Precursors
Cyanoacetamide DerivativeReagent(s)Resulting HeterocycleReference(s)
N-Aryl-2-cyanoacetamideSalicylaldehyde2-Iminochromene-3-carboxamide ekb.eg
N-Aryl-2-cyanoacetamideo-Aminothiophenol2-Benzothiazolyl-acetamide ekb.eg
N-Aryl-2-cyanoacetamideBenzylidene malononitrileDihydropyridine-dicarbonitrile ekb.eg
CyanoacetamideAcetylacetone3-Cyano-2-pyridone researchgate.net
CyanoacetamidesFormamideThienopyrimidones, Quinolinopyrimidones nih.gov

Total Synthesis Strategies for Complex this compound Analogues

A convergent total synthesis is the most logical approach for constructing complex analogues of this compound. This strategy involves the separate synthesis of two key fragments—a substituted 3-aminoisoxazole and an appropriate methoxyacetic acid derivative—followed by their coupling in a final step.

Step 1: Synthesis of a Substituted 3-Aminoisoxazole Analogue. A highly substituted isoxazole can be constructed using a [3+2] cycloaddition reaction. For example, a complex, substituted alkyne could be reacted with a nitrile oxide generated from a simple hydroximoyl chloride. beilstein-journals.orgacs.org To introduce the required amino group at the 3-position, one would start with a precursor that already contains a nitrogen functionality or a group that can be converted to an amine.

Step 2: Preparation of the Methoxyacetamide Side Chain. Methoxyacetic acid is commercially available. It can be converted to a more reactive form, such as methoxyacetyl chloride, by treatment with thionyl chloride or oxalyl chloride. Alternatively, it can be used directly in a peptide-style coupling reaction.

Step 3: Coupling of Fragments. The final step is an amidation reaction between the synthesized 3-aminoisoxazole analogue and the activated methoxyacetic acid derivative. libretexts.org Using a modern coupling agent like HATU would provide a mild and efficient method to forge the final amide bond, yielding the target this compound analogue. This convergent approach allows for maximum flexibility, as diverse isoxazole cores and various side chains can be synthesized independently and combined to create a library of complex analogues.

Stereoselective Synthesis and Chiral Resolution Studies

The generation of specific stereoisomers is a critical aspect of modern synthetic chemistry, particularly in the creation of biologically active molecules. For this compound and its precursors, stereoselectivity can be introduced through the enantioselective preparation of key synthons or through the resolution of chiral intermediates.

Enantioselective Preparation of Methoxyacetamide Synthons

The enantioselective synthesis of methoxyacetamide synthons, which are crucial building blocks, often involves asymmetric catalysis. While direct literature on the enantioselective preparation specifically for this compound is sparse, general methodologies for creating chiral α-methoxy acids and their derivatives are well-established. These methods can include:

Asymmetric Hydrogenation: The use of chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to hydrogenate α-keto esters, followed by methylation of the resulting α-hydroxy ester, can yield chiral α-methoxy esters.

Chiral Auxiliary-Mediated Alkylation: An alternative approach involves the use of a chiral auxiliary, such as a chiral oxazolidinone, which is first acylated with methoxyacetic acid. Subsequent deprotonation and alkylation occur diastereoselectively, and removal of the auxiliary yields the enantiomerically enriched methoxyacetamide synthon.

These synthons then serve as precursors that can be coupled with an appropriate amine to form the final methoxyacetamide structure.

Lipase-Catalyzed Asymmetric Resolution of Chiral Amine Precursors

An effective strategy for obtaining enantiomerically pure compounds is the kinetic resolution of a racemic mixture. Lipase-catalyzed reactions are particularly advantageous due to their high enantioselectivity and mild reaction conditions. google.com In the context of synthesizing chiral this compound, this technique can be applied to resolve racemic chiral amine precursors.

The process involves the selective acylation of one enantiomer of a chiral amine by a lipase (B570770) in the presence of an acyl donor, often an ester. google.com For instance, a racemic mixture of a chiral amine can be reacted with an achiral ester in the presence of an enantioselective lipase. The lipase will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated. google.com

A notable example of this is the use of lipase to resolve chiral amines by selectively reacting one enantiomer with an alkyl ester, particularly an isoalkyl ester like isopropyl or isobutyl ester, to produce an amide. google.com This method has been successfully applied to a variety of chiral amines. google.com Furthermore, multi-enzymatic systems, such as a combination of an amine transaminase and a lipase, have been developed for the synthesis of chiral amides, even under flow conditions, which can overcome incompatibilities between different reaction steps. rsc.org The lipase Novozym 435 has shown high regioselectivity in the N-acylation of amino alcohols, which is a related transformation. nih.gov

Below is a table summarizing the key aspects of lipase-catalyzed resolution:

FeatureDescription
Enzyme Type Enantioselective Lipase (e.g., from Pseudomonas cepacia, Novozym 435) nih.govnih.gov
Process Kinetic Resolution via Transesterification or Amidation google.comnih.gov
Substrates Racemic Chiral Amines, Aryltrimethylsilyl Chiral Alcohols google.comnih.gov
Acyl Donor Alkyl Esters (e.g., vinyl acetate, isopropyl ester) google.comnih.gov
Outcome Separation of enantiomers, yielding one as an amide and the other unreacted google.com
Advantages High enantiomeric excess (>99%), mild reaction conditions nih.gov

Reactivity and Derivatization of this compound and Related Structures

The chemical behavior of this compound is dictated by the reactivity of its constituent functional groups: the isoxazole ring, the amide linkage, and the methoxy (B1213986) group.

Chemical Transformations of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle that can undergo various chemical transformations. nanobioletters.comclockss.org Its stability is notable, particularly in 3,5-disubstituted derivatives, towards oxidizing agents, acids, and bases. clockss.org However, the N-O bond within the ring is susceptible to cleavage under certain conditions. clockss.orgwikipedia.org

Key reactions of the isoxazole ring include:

Ring Cleavage: Catalytic hydrogenation is a common method to cleave the N-O bond, leading to the formation of a β-amino enone. clockss.org This transformation is a cornerstone of the "isoxazole annulation" strategy for synthesizing more complex molecules like cyclohexenones. clockss.orgacs.org

Photolysis: Under UV irradiation, the weak N-O bond can break, leading to a rearrangement to an oxazole (B20620) through an azirine intermediate. wikipedia.org

Electrophilic Substitution: The isoxazole ring can undergo electrophilic substitution reactions such as nitration and halogenation, similar to other aromatic compounds. clockss.org

Cycloaddition Reactions: The synthesis of the isoxazole ring itself often involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nanobioletters.comwikipedia.orgsphinxsai.com

Reactions Involving the Amide and Methoxy Functional Groups

The amide and methoxy groups of this compound also present opportunities for derivatization.

Amide Group Reactions: The amide linkage is generally stable but can be hydrolyzed under acidic or basic conditions. libretexts.orglibretexts.org It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. libretexts.org The nitrogen of the amide is significantly less basic than that of an amine, while the N-H bond is more acidic. masterorganicchemistry.com

Methoxy Group Reactions: The methoxy group is relatively inert. However, under harsh acidic conditions (e.g., with HBr or HI), it can be cleaved to form a hydroxyl group.

Hydrolysis Mechanisms of Methoxyacetamide Derivatives

The hydrolysis of the amide bond in methoxyacetamide derivatives can proceed through either acid-catalyzed or base-promoted mechanisms. libretexts.orglibretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base like hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. The carbonyl group reforms with the expulsion of the amide anion as the leaving group. This is followed by an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion to yield a carboxylate salt and an amine. libretexts.orgyoutube.com This reaction is considered base-promoted rather than base-catalyzed because a full equivalent of the base is consumed. libretexts.org

A summary of hydrolysis conditions is presented below:

ConditionReagentsProducts
Acidic Hydrolysis Dilute Acid (e.g., HCl), HeatCarboxylic Acid and Ammonium Salt libretexts.org
Alkaline Hydrolysis Base (e.g., NaOH), HeatCarboxylate Salt and Ammonia/Amine libretexts.org

Photochemical and Radical-Mediated Synthesis Applications

The application of photochemical and radical-mediated strategies in organic synthesis has gained significant traction due to their ability to facilitate unique chemical transformations under mild conditions. These approaches are particularly relevant for the construction of carbon-nitrogen (C-N) bonds, which are fundamental linkages in a vast array of biologically active molecules and functional materials. rsc.orgvirginia.edursc.org For a compound such as this compound, these modern synthetic methods offer potential pathways for its derivatization and incorporation into larger molecular frameworks.

Generation of Amidyl Radicals

A key reactive intermediate that can be accessed from this compound through photochemical or radical-mediated processes is the corresponding amidyl radical. The generation of nitrogen-centered radicals, including amidyl radicals, has been a subject of extensive research, with visible-light photocatalysis emerging as a powerful and selective method for their formation. bohrium.comdiva-portal.org

In the case of this compound, the N-methoxy group is a potential site for the initiation of a radical-generating cascade. Drawing parallels from studies on related N-alkoxyamides and aryloxy-amides, it is proposed that a single-electron transfer (SET) process could lead to the formation of an amidyl radical. nih.govacs.orgmanchester.ac.uk For instance, photoredox catalysis, often employing an organic dye like eosin (B541160) Y or a metal complex, can be used to generate these reactive species under visible light irradiation. nih.govacs.orgmanchester.ac.uk

The general mechanism would involve the excitation of a photocatalyst by light, followed by an electron transfer to or from the this compound molecule. This process would likely lead to the cleavage of the N-O bond, resulting in the formation of the desired amidyl radical and a methoxy radical. This transition-metal-free approach for generating amidyl radicals is noted for its mild conditions and tolerance of various functional groups. acs.orgmanchester.ac.uk

Table 1: Potential Precursors for Amidyl Radical Generation

Precursor TypeProposed MechanismKey Features
N-AlkoxyamidesSingle-Electron Transfer (SET) leading to N-O bond cleavage.Can be initiated by photoredox catalysts.
Aryloxy-amidesSET reduction of the aryl unit, followed by N-O bond fragmentation.Enables transition-metal-free processes. acs.orgmanchester.ac.uk

C-N Bond Formation Reactions

Once the this compound-derived amidyl radical is generated, it can participate in a variety of C-N bond-forming reactions. These reactions are of great interest in synthetic chemistry for their ability to construct complex nitrogen-containing molecules. rsc.orgvirginia.edursc.org Radical-mediated C-N bond formation can proceed through several pathways, including the direct addition of the nitrogen radical to a carbon-carbon multiple bond or a C-H bond, or through a cross-coupling reaction with a carbon-centered radical. rsc.org

One potential application is in intramolecular hydroamination-cyclization reactions. If the isoxazole ring or another part of the molecule contains an appropriately positioned alkene or alkyne, the generated amidyl radical could add to this unsaturated bond, leading to the formation of a new heterocyclic ring system. This type of transformation is a powerful tool for the rapid construction of molecular complexity.

Another significant application is in intermolecular C-N bond formation, such as N-arylation reactions. nih.govacs.orgmanchester.ac.uk The amidyl radical derived from this compound could, in principle, be coupled with various aromatic partners. This would involve the reaction of the nitrogen-centered radical with an aromatic compound to form a new C-N bond, effectively attaching the isoxazolyl-methoxyacetamide moiety to an aromatic ring. Such reactions have been successfully demonstrated using visible-light-mediated, transition-metal-free conditions for other amidyl radicals. nih.govacs.orgmanchester.ac.uk

Table 2: Examples of C-N Bond Formation Reactions Involving Amidyl Radicals

Reaction TypeDescriptionPotential Outcome with this compound
Hydroamination-CyclizationIntramolecular addition of the amidyl radical to an unsaturated bond.Formation of novel bicyclic or polycyclic structures containing the isoxazole moiety.
N-ArylationIntermolecular coupling of the amidyl radical with an aromatic partner.Synthesis of N-aryl derivatives of this compound. nih.govacs.orgmanchester.ac.uk
C-H AminationDirect functionalization of a C-H bond with the amidyl radical.Introduction of the isoxazolyl-methoxyacetamide group at an unactivated C-H position. rsc.org

Structural Analysis and Advanced Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-3-Isoxazolyl-2-methoxyacetamide by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

In a hypothetical ¹H NMR spectrum of this compound, specific signals (resonances) would correspond to each unique proton. For instance, the protons on the isoxazole (B147169) ring would appear at distinct chemical shifts, influenced by the electronegativity of the neighboring nitrogen and oxygen atoms. The methoxy (B1213986) group (OCH₃) would typically present as a sharp singlet, while the methylene (B1212753) protons (CH₂) of the acetamide (B32628) group would also produce a singlet. The amide proton (NH) would appear as a broader signal, and its chemical shift could be concentration and solvent-dependent.

A ¹³C NMR spectrum would similarly show distinct signals for each carbon atom. The carbonyl carbon of the amide group would be found significantly downfield. The carbons of the isoxazole ring would have characteristic chemical shifts, and the methoxy and methylene carbons would also be clearly identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isoxazole C-H (position 4)6.5 - 7.095 - 105
Isoxazole C-H (position 5)8.0 - 8.5150 - 160
Amide N-H9.0 - 10.0N/A
Methylene C-H₂4.0 - 4.570 - 75
Methoxy C-H₃3.3 - 3.655 - 60
Carbonyl C=ON/A165 - 175
Isoxazole C (position 3)N/A155 - 165

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a typical MS experiment, the molecule is ionized and then broken into smaller, charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight, while the pattern of fragmentation provides a fingerprint that helps to verify the structure.

For this compound (molecular formula: C₆H₈N₂O₃), the expected molecular weight is approximately 156.14 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement. Common fragmentation pathways might involve the cleavage of the amide bond or the breaking of the isoxazole ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.

Key absorptions expected in the IR spectrum would include a strong C=O stretching band for the amide carbonyl group, typically around 1650-1700 cm⁻¹. The N-H stretching of the amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. The C-O stretching of the ether (methoxy) group would likely be observed around 1050-1150 cm⁻¹. Vibrations associated with the C=N and C=C bonds within the isoxazole ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
AmideN-H stretch3200 - 3400
AmideC=O stretch1650 - 1700
EtherC-O stretch1050 - 1150
Aromatic/HeterocycleC=N, C=C stretch1400 - 1600
AlkaneC-H stretch2850 - 3000

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This information reveals the molecule's conformation, which is its preferred spatial orientation. Furthermore, X-ray crystallography elucidates how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, which are critical for understanding the physical properties of the solid material. For instance, hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen or isoxazole nitrogen of a neighboring molecule would be clearly identified.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. In this method, the compound is dissolved in a solvent and passed through a column packed with a stationary phase. Due to its specific chemical properties, the compound will travel through the column at a characteristic rate, measured as its retention time.

A typical HPLC analysis for purity would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used, as the isoxazole ring is expected to absorb UV light. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, and by comparing it to the total area of all peaks, the purity can be quantified, often exceeding 95-99% for well-purified samples.

Enantioselective Chromatographic Separations for Chiral Purity

The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds. For molecules such as this compound, which possesses a stereocenter, the separation of enantiomers is essential to understand their individual biological activities and to ensure the quality of enantiomerically pure products. While specific enantioselective separation data for this compound is not publicly available, the principles and techniques can be effectively illustrated by examining the separation of structurally analogous compounds, particularly those containing an isoxazole or isoxazoline (B3343090) core and an amide functionality. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the predominant techniques for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those structurally related to this compound. nih.govscirp.org These CSPs, often featuring carbamate (B1207046) derivatives like tris(3,5-dimethylphenylcarbamate), provide a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation. nih.govnih.gov

Detailed Research Findings on Structurally Similar Compounds:

Research on the enantioseparation of 3-carboxamido-5-aryl isoxazole derivatives, which are close structural analogs of this compound, highlights the effectiveness of both HPLC and SFC. In one study, supercritical fluid chromatography was employed to separate four such derivatives using various polysaccharide-based CSPs. nih.gov The Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Lux™ Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) columns were particularly effective, providing excellent resolutions in short analysis times. nih.gov The choice of co-solvent in the mobile phase (a mixture of supercritical CO2 and an alcohol) was found to be a critical parameter influencing retention and resolution. nih.govnih.gov

Similarly, the enantioseparation of isoxazoline racemates has been successfully achieved using HPLC with perphenylcarbamate cyclodextrin-based CSPs. nih.gov These studies underscore the importance of the functionalities on the phenylcarbamate moiety of the CSP in achieving optimal chiral recognition. nih.gov The use of different elution modes, such as normal-phase, reversed-phase, and polar organic mode, further expands the possibilities for method optimization. nih.gov

The following data tables summarize the chromatographic conditions used for the successful enantioselective separation of compounds structurally related to this compound.

Table 1: Supercritical Fluid Chromatography (SFC) Conditions for Enantioseparation of 3-Carboxamido-5-Aryl Isoxazole Derivatives nih.govnih.gov

ParameterCondition
Columns Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Lux™ Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO₂ / Co-solvent (Methanol, Ethanol, or 2-Propanol)
Co-solvent % 10-20%
Temperature 20-45°C
Detection UV
Outcome Baseline resolution achieved for all tested derivatives (Rs up to 9.78) in under 6 minutes. Enantiomeric purity >98% for the separated enantiomers.

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Enantioseparation of Isoxazoline Derivatives nih.gov

ParameterCondition
Column Per(3-chloro-4-methylphenylcarbamate) cyclodextrin (B1172386) clicked CSP (CCC3M4-CSP)
Mobile Phase Ternary eluent mobile phases
Detection UV
Outcome High chiral resolution (Rs > 20 for 4ClPh-OPr) was achieved, demonstrating the effectiveness of functionalized cyclodextrin CSPs.

These findings from structurally analogous compounds provide a strong foundation for developing an effective enantioselective chromatographic method for determining the chiral purity of this compound. The initial screening would likely involve polysaccharide-based and cyclodextrin-based CSPs under various mobile phase conditions in both HPLC and SFC modes to identify the optimal separation parameters.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Theoretical Analysis of Reaction Mechanisms

There is currently no available research that theoretically analyzes the reaction mechanisms involving N-3-Isoxazolyl-2-methoxyacetamide. Computational studies in this area would typically explore the transition states and energy profiles of its synthesis or degradation pathways, providing insights into reaction kinetics and potential byproducts.

Molecular Modeling and Simulation Studies

Molecular Docking for Ligand-Target Interaction Prediction

While molecular docking is a common technique used to study isoxazole-containing compounds for their potential as inhibitors of various enzymes, no specific docking studies featuring this compound have been published. Such research would be crucial in identifying potential biological targets and predicting the binding affinity and interaction modes of the compound, thereby guiding further experimental drug discovery efforts.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and rotational barriers, has not been reported. This information is fundamental for understanding its three-dimensional structure and how its shape influences its interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that include this compound were found. The development of such models would require a dataset of structurally related compounds with measured biological activities or properties, which does not appear to exist for this specific chemical series.

Theoretical Prediction of Chemical Activity

Information regarding the theoretical prediction of chemical activity for this compound, which would typically involve methods like Density Functional Theory (DFT) to understand its electronic structure, reactivity descriptors, and potential reaction mechanisms, is not present in the available literature.

In Silico Evaluation of Molecular Properties

Similarly, there are no published in silico evaluations of the molecular properties of this compound. Such studies would normally include predictions of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), as well as its physicochemical properties and potential biological targets through molecular docking simulations.

Pre Clinical Biological Activity and Biological Target Interactions

Enzyme Inhibition Studies (In Vitro)

No data is available in the public domain regarding the inhibitory activity of N-3-Isoxazolyl-2-methoxyacetamide against the specified enzymes.

There are no published studies on the effects of this compound on acetylcholinesterase or butyrylcholinesterase.

Research on the inhibitory potential of this compound against other enzyme targets such as lipoxygenase, chymotrypsin, secretory phospholipase A2 (sPLA2), or Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has not been reported in the available scientific literature.

Receptor Binding and Modulation Studies (In Vitro)

Information on the interaction of this compound with specific receptors is not available.

There is no evidence from published research to suggest that this compound interacts with or modulates the activity of beta-3 adrenoreceptors or Toll-like receptors 7 and 8 (TLR7/8).

As no receptor binding has been identified, there are no investigations into the binding modes of this compound.

In Vitro Cellular Activity Studies (Non-Human)

No non-human in vitro cellular activity studies for this compound have been documented in the scientific literature.

Antiproliferative Activity against Cancer Cell Lines

There is no published research detailing the evaluation of this compound for antiproliferative activity against any cancer cell lines.

Antimicrobial and Antifungal Activities

There is no specific data from in vitro or in vivo studies on the antimicrobial or antifungal properties of this compound.

The broader class of isoxazole-containing compounds has been a source of investigation for new antimicrobial agents. nih.gov Similarly, some acetamide (B32628) derivatives have been synthesized and tested for antibacterial potential. mdpi.com However, activity is structure-dependent, and no tests have been reported for this compound itself.

Anti-inflammatory Effects in Cellular Models

No studies have been published that assess the anti-inflammatory effects of this compound in cellular models.

Derivatives of the isoxazole (B147169) ring have been explored for anti-inflammatory applications, including the development of indole-isoxazole hybrids and inhibitors of cyclooxygenase (COX) enzymes. nih.goviosrjournals.org These findings are specific to the complex molecules synthesized and cannot be extrapolated to this compound.

Investigation of Pharmacological Utility and Mechanisms in Non-Human Systems

Potential as Scaffolds for Bioactive Compound Development

There is no research specifically identifying this compound as a scaffold for the development of other bioactive compounds.

In medicinal chemistry, the isoxazole ring is recognized as a valuable heterocyclic scaffold due to its diverse biological activities and its utility in forming more complex molecules through various chemical reactions. nih.govresearchgate.net It is a component in several approved drugs and numerous investigational compounds. researchgate.net This general utility of the isoxazole core is a principle of drug design, but there are no documented instances of this compound being used as a starting point for such development.

Mechanistic Insights into Biological Action

As there are no studies on the biological activity of this compound, there are consequently no mechanistic insights into its biological action. The mechanisms of action described for other isoxazole-containing molecules, such as the inhibition of specific enzymes or signaling pathways, are tied to their unique and often more complex structures. semanticscholar.orgnih.govnih.gov

Applications in Chemical Sciences

Role as Synthetic Intermediates in Organic Synthesis

The chemical structure of N-3-Isoxazolyl-2-methoxyacetamide positions it as a valuable intermediate in organic synthesis, offering pathways to more complex molecular architectures. The isoxazole (B147169) ring itself can be considered a masked form of other functional groups, as the N-O bond is susceptible to cleavage under specific conditions, revealing new reactive sites. benthamdirect.com

The synthesis of this compound would likely involve the coupling of 3-aminoisoxazole (B106053) with a suitable methoxyacetylating agent. A general and widely employed method for the formation of N-substituted isoxazole amides is the reaction of an isoxazole carboxylic acid with an amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net Alternatively, the corresponding isoxazole-3-carbonyl chloride could be reacted with an appropriate amine. redalyc.org

The resulting N-3-isoxazolyl amide moiety can serve as a precursor for a variety of other heterocyclic systems. The isoxazole ring can undergo ring-opening reactions to yield β-aminoenones or other difunctionalized intermediates, which can then be cyclized to form different heterocycles. benthamdirect.com This versatility makes compounds like this compound potential starting materials for the synthesis of novel and structurally diverse molecules. A general synthetic approach is outlined below:

Table 1: Plausible General Synthesis of this compound

StepReactantsReagents/ConditionsProduct
13-Aminoisoxazole, Methoxyacetyl chloridePyridine or other base, inert solventThis compound
or
1Isoxazole-3-carboxylic acidThionyl chloride or Oxalyl chlorideIsoxazole-3-carbonyl chloride
2Isoxazole-3-carbonyl chloride, 2-MethoxyethanamineBase, inert solventThis compound

This table represents a generalized synthetic scheme and has not been experimentally validated for this specific compound.

The methoxyacetamide side chain of this compound introduces additional functionality that can be exploited in the synthesis of more complex molecules. The ether and amide groups can participate in various chemical transformations, allowing for the extension of the molecular structure. The stability of the isoxazole ring under many reaction conditions allows for selective modifications at the side chain. benthamdirect.com This makes it a useful building block for creating larger, more intricate molecules with potential applications in materials science or as biologically active agents.

Potential in Agrochemical Research and Development

Isoxazole derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent pesticidal properties. benthamdirect.comresearchgate.net The isoxazole ring is a key structural feature in several commercial herbicides and fungicides. researchgate.net

While there is no specific data on the insecticidal activity of this compound, numerous studies have demonstrated the insecticidal potential of related isoxazole-containing compounds. nih.gov For instance, isoxazoline-based structures are known to act as potent insecticides. acs.org The biological activity of these compounds is often attributed to their ability to interfere with vital physiological processes in insects.

The carboxamide linkage in this compound is a common feature in many agrochemicals, particularly herbicides and fungicides. redalyc.orgresearchgate.net Research has shown that isoxazole carboxamides can act as herbicide safeners, protecting crops from the phytotoxic effects of certain herbicides. nih.gov For example, a series of substituted oxazole (B20620) isoxazole carboxamides demonstrated the ability to protect against chlorsulfuron (B1668881) injury by enhancing glutathione (B108866) content and glutathione S-transferase activity in plants. nih.gov

Furthermore, isoxazole carboxamides have been investigated for their fungicidal properties. redalyc.orgontosight.ainih.gov The mode of action for some fungicidal carboxamides involves the inhibition of the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. redalyc.org Given these precedents, it is plausible that this compound could exhibit herbicidal or fungicidal activity.

Table 2: Examples of Agrochemical Activity in Related Isoxazole Carboxamides

Compound ClassType of ActivityMode of Action (if known)Reference
Substituted oxazole isoxazole carboxamidesHerbicide SafenerEnhanced glutathione metabolism nih.gov
N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamidesHerbicidalInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by its isoxazole ring-opening product nih.gov
IsoxazolecarboxamidesFungicidalDisruption of the succinate dehydrogenase complex redalyc.org

Development of Advanced Analytical Methods

The detection and quantification of isoxazole-containing compounds, particularly in environmental and biological matrices, necessitate the development of sensitive and specific analytical methods. Given the potential application of this compound in agrochemical formulations, methods for its analysis would be crucial for quality control and residue monitoring.

Common analytical techniques for the analysis of isoxazole derivatives include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. researchgate.net Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for structural elucidation and confirmation of synthesis. nih.govresearchgate.net The development of such methods would be a critical step in the research and potential commercialization of this compound.

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific databases and publicly accessible information, it has been determined that there is no available research data or detailed scientific information for the chemical compound "this compound."

Searches for this specific compound did not yield any results pertaining to its synthesis, characterization, or applications in the fields of chiral analysis, molecular imaging, or radiosynthesis. The provided outline requires in-depth research findings for these specific areas, which are not present in the current body of scientific literature.

While information on related compounds, such as N-substituted isoxazoles and methoxyacetamide derivatives, exists, the strict requirement to focus solely on "this compound" cannot be fulfilled. Therefore, the generation of a scientifically accurate and detailed article according to the provided outline is not possible at this time.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The development of efficient and scalable synthetic methodologies is a cornerstone of chemical research. For N-3-isoxazolyl-2-methoxyacetamide, future investigations could focus on optimizing its synthesis. While the specific synthesis is not documented, analogous reactions for N-substituted isoxazoles and acetamides provide a logical starting point.

Future research could explore:

Convergent vs. Linear Synthesis: A comparative analysis of convergent synthetic strategies, where the isoxazole (B147169) and methoxyacetamide fragments are synthesized separately and then coupled, versus a linear approach, could identify the most efficient route in terms of yield and purity.

Microwave-Assisted Organic Synthesis (MAOS): Investigating the use of microwave irradiation to accelerate the key bond-forming reactions could lead to significantly reduced reaction times and potentially improved yields.

Flow Chemistry: The development of a continuous flow process for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency, which are crucial for potential industrial applications.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions would be a commendable goal for any novel synthetic route. For instance, the synthesis of related isoxazole derivatives has been achieved using water as a solvent and ultrasonication. mdpi.com

A hypothetical comparison of synthetic routes is presented in Table 1.

Advanced Structural-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a systematic SAR investigation would be crucial to unlock its therapeutic potential.

Future SAR studies could focus on:

Isoxazole Ring Substitution: The isoxazole ring is a versatile scaffold. Research has shown that substitution at the 4 and 5-positions of the isoxazole ring in other molecules can significantly impact biological activity. nih.govnih.gov A systematic exploration of different substituents (e.g., alkyl, aryl, halogen) on the isoxazole ring of this compound could lead to analogues with enhanced potency or selectivity for a particular biological target.

Methoxyacetamide Side Chain Modification: The methoxyacetamide moiety offers several points for modification. The length of the alkyl chain, the nature of the ether linkage, and the substitution on the amide nitrogen could all be varied to probe their influence on activity.

Conformational Analysis: Understanding the preferred three-dimensional conformation of this compound and its analogues will be vital. Computational methods, such as density functional theory (DFT) calculations, could be employed to predict low-energy conformations and guide the design of new derivatives. mdpi.com

A prospective SAR study could generate data as hypothetically illustrated in Table 2.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogues

Analogue Modification Hypothetical Biological Activity (IC₅₀, µM)
Parent Compound This compound 10
Analogue A 5-Methylisoxazole 5
Analogue B 4-Chloroisoxazole 15
Analogue C N-ethyl-2-methoxyacetamide 8

Discovery of New Biological Targets and Mechanisms

Given that this compound is a novel chemical entity, its biological targets are unknown. A broad screening approach would be a logical first step to identify potential therapeutic areas.

Future research in this area could involve:

High-Throughput Screening (HTS): Screening this compound against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes, could rapidly identify initial "hits."

Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation) in various disease models (e.g., cancer cell lines, primary neurons) can uncover unexpected biological activities and therapeutic applications.

Target Deconvolution: Once a biological activity is identified, target deconvolution techniques such as affinity chromatography, chemical proteomics, or genetic approaches would be necessary to pinpoint the specific molecular target(s) responsible for the observed effect.

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound interacts with its biological target(s) will be crucial for its development as a potential therapeutic agent.

Drawing from research on related isoxazole-containing molecules, potential, though speculative, biological targets could include:

Receptors: Angiotensin II and endothelin A receptors have been identified as targets for more complex isoxazolyl-biphenylsulfonamides. nih.govnih.gov

Enzymes: Exchange proteins directly activated by cAMP (EPAC) are targeted by certain isoxazolyl-containing compounds. nih.govutmb.edu

Ion Channels: Transient receptor potential vanilloid 1 (TRPV1) channels are antagonized by some isoxazole-3-carboxamide (B1603040) derivatives. nih.gov

Development of Novel Applications in Chemical and Material Sciences

Beyond potential biological applications, the structural features of this compound suggest it could have utility in chemical and material sciences.

Future research could explore its use as:

A Ligand in Coordination Chemistry: The nitrogen and oxygen atoms in the isoxazole ring and the amide group could act as coordination sites for metal ions. The resulting metal complexes could possess interesting catalytic, magnetic, or optical properties.

A Building Block for Polymers: The amide functionality provides a handle for polymerization. Incorporation of the isoxazole ring into a polymer backbone could impart specific properties such as thermal stability, altered solubility, or the ability to form organized supramolecular structures.

An Organic Semiconductor: Heterocyclic compounds are of great interest in the field of organic electronics. The conjugated π-system of the isoxazole ring suggests that this compound and its derivatives could be investigated for their potential as organic semiconductors in applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The calculated HOMO-LUMO energy gap of related molecules can provide an initial indication of their electronic properties. mdpi.com

Q & A

Q. What are the optimal synthetic routes and purification methods for N-3-Isoxazolyl-2-methoxyacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via cyclization of β-diketone derivatives or through 1,3-dipolar cycloaddition reactions. Key steps include:

  • Substitution reactions to introduce the methoxy and acetamide groups under controlled pH (6.5–8.0) and temperature (60–80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
  • Yield optimization by adjusting reaction time (12–24 hours) and catalyst selection (e.g., triethylamine for amide bond formation) .
    Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity assessment (>95% by HPLC) .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, isoxazole protons at δ 6.2–6.5 ppm).
    • ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons in the isoxazole ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 235.0845 for C₉H₁₀N₂O₃) .
  • X-ray crystallography (if crystalline) resolves bond angles and spatial arrangements, though crystallization may require slow evaporation from DMSO/water .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Antimicrobial activity: Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using non-linear regression .
  • Enzyme inhibition: Fluorescence-based assays for COX-2 or acetylcholinesterase inhibition, comparing to standard inhibitors (e.g., celecoxib or donepezil) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Systematic variable control: Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize variability .
  • Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Dose-response reevaluation: Test broader concentration ranges (e.g., 0.1–200 µM) to detect biphasic effects or off-target interactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide): Dock the compound into target proteins (e.g., COX-2 or kinase domains) using flexible ligand protocols. Validate with binding energy scores (< -7.0 kcal/mol suggests strong affinity) .
  • Molecular dynamics (MD) simulations (GROMACS): Simulate 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • Pharmacophore modeling (MOE): Map electrostatic and hydrophobic features to align with known active compounds .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Determine thermal decomposition onset (typically >150°C for acetamide derivatives) .
  • pH stability studies: Incubate in buffers (pH 2–9) for 24–72 hours, followed by HPLC quantification. Degradation is common at pH < 3 (amide bond hydrolysis) .
  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation, confirmed via UV-Vis spectroscopy .

Q. What structural analogs of this compound show improved bioactivity, and why?

Methodological Answer:

  • Methoxy group replacement: Substitution with trifluoromethoxy (improves metabolic stability) or ethoxy (enhances lipophilicity) groups increases bioavailability .
  • Isoxazole ring modification: Replacing the isoxazole with a thiazole ring alters target selectivity (e.g., kinase vs. protease inhibition) .
  • SAR studies: Use parallel synthesis to generate analogs, followed by PCA (principal component analysis) to correlate substituents with activity .

Q. What advanced analytical techniques address challenges in quantifying low-concentration samples?

Methodological Answer:

  • LC-MS/MS: Employ multiple reaction monitoring (MRM) for trace quantification (LOD: 0.1 ng/mL) in biological matrices .
  • Isotope dilution: Use deuterated internal standards (e.g., D₃-methoxy analogs) to correct for matrix effects .
  • Microscale NMR: Cryoprobes enhance sensitivity for sub-milligram samples .

Q. How are reaction mechanisms elucidated for unexpected byproducts during synthesis?

Methodological Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps .
  • In situ IR spectroscopy: Monitor intermediate formation (e.g., nitrile intermediates in amide synthesis) .
  • Computational studies (Gaussian): Calculate transition-state energies to propose plausible mechanisms for side reactions .

Q. What methodologies identify the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical proteomics: Use affinity chromatography with immobilized compound to pull down interacting proteins, identified via LC-MS/MS .
  • RNA-seq profiling: Compare gene expression in treated vs. untreated cells to uncover pathways affected (e.g., apoptosis or oxidative stress) .
  • Isothermal titration calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.